molecular formula C8H18O3S B12800093 1-Methylethyl 1-pentanesulfonate CAS No. 91284-47-8

1-Methylethyl 1-pentanesulfonate

Cat. No.: B12800093
CAS No.: 91284-47-8
M. Wt: 194.29 g/mol
InChI Key: SWLZRVUODQCRSY-UHFFFAOYSA-N
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Description

Isopropyl 1-pentanesulfonate is an organic compound with the molecular formula C8H18O3S. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 1-pentanesulfonate can be synthesized through the reaction of 1-pentanesulfonyl chloride with isopropanol. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of isopropyl 1-pentanesulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-pentanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl 1-pentanesulfonate can hydrolyze to form 1-pentanesulfonic acid and isopropanol.

    Oxidation and Reduction: While the sulfonate group is generally resistant to oxidation and reduction, the organic moiety can undergo such reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium halides (e.g., NaCl, NaBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include the corresponding halide or alkoxide derivatives.

    Hydrolysis: The primary products are 1-pentanesulfonic acid and isopropanol.

Scientific Research Applications

Isopropyl 1-pentanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions to introduce the sulfonate group into organic molecules.

    Biology: The compound can be used in biochemical assays and as a surfactant in various biological experiments.

    Medicine: While not a common pharmaceutical agent, it can be used in the synthesis of drug intermediates.

    Industry: It is employed in the production of specialty chemicals and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of isopropyl 1-pentanesulfonate largely depends on its role in specific reactions. In substitution reactions, the sulfonate group acts as a good leaving group, facilitating the nucleophilic attack by other reagents. The molecular targets and pathways involved are typically related to the specific chemical or biochemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-pentanesulfonate: This compound is similar in structure but contains a sodium ion instead of the isopropyl group. It is commonly used as an ion-pairing reagent in chromatography.

    Isopropyl 1-thio-β-d-galactopyranoside: Although structurally different, this compound also contains an isopropyl group and is used in molecular biology as an inducer for the lac operon.

Uniqueness

Isopropyl 1-pentanesulfonate is unique due to its specific combination of the isopropyl group and the sulfonate ester, which imparts distinct chemical properties and reactivity. Its ability to act as a leaving group in substitution reactions and its applications in various fields highlight its versatility compared to similar compounds.

Properties

CAS No.

91284-47-8

Molecular Formula

C8H18O3S

Molecular Weight

194.29 g/mol

IUPAC Name

propan-2-yl pentane-1-sulfonate

InChI

InChI=1S/C8H18O3S/c1-4-5-6-7-12(9,10)11-8(2)3/h8H,4-7H2,1-3H3

InChI Key

SWLZRVUODQCRSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)OC(C)C

Origin of Product

United States

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